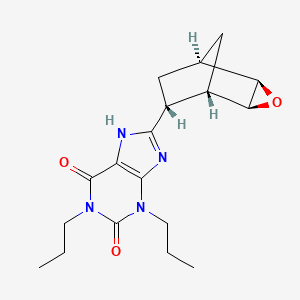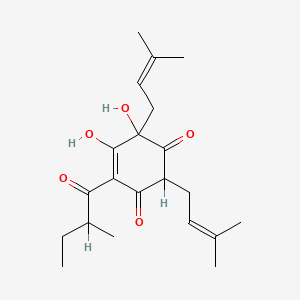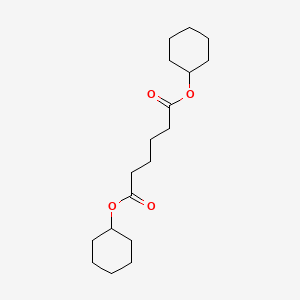![molecular formula C25H28N2O3S2 B1665596 5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 216685-07-3](/img/structure/B1665596.png)
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
AR-C117977 is a potent MCT1 inhibitor, which can reduce vimmune responses both in vitro and in vivo, maintains long-term graft survival, and induces operational tolerance.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study by Abdel-fattah et al. (1998) described the synthesis of thieno[2,3-d]pyrimidine derivatives, including methods that could be relevant for synthesizing compounds similar to the one . This work focuses on one-pot syntheses and reactions with various compounds to produce derivatives with potential biological activities (Abdel-fattah et al., 1998).
- Hirota et al. (1990) reported on the synthesis of several thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, demonstrating methods for creating 6-substituted derivatives which are key in developing compounds with diverse chemical properties (Hirota et al., 1990).
Biological Activities
- Vlasov et al. (2015) developed a synthesis method for thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives and evaluated their antimicrobial activities. This study highlights the potential biological applications of such compounds (Vlasov et al., 2015).
- In 2011, Voskienė et al. conducted a study on the synthesis of mono- and disubstituted naphthalene-diones and their antimicrobial activities, showcasing the diverse biological applications of such compounds (Voskienė et al., 2011).
- Research by Guo et al. (2003) synthesized thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists, aiming to treat reproductive diseases. This demonstrates the therapeutic potential of such compounds in medical applications (Guo et al., 2003).
Eigenschaften
CAS-Nummer |
216685-07-3 |
|---|---|
Produktname |
5-[(3-Hydroxypropyl)thio]-3-methyl-1-(2-methylpropyl)-6-(1-naphthalenylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C25H28N2O3S2 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
5-(3-hydroxypropylsulfanyl)-3-methyl-1-(2-methylpropyl)-6-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H28N2O3S2/c1-16(2)15-27-24-21(23(29)26(3)25(27)30)22(31-13-7-12-28)20(32-24)14-18-10-6-9-17-8-4-5-11-19(17)18/h4-6,8-11,16,28H,7,12-15H2,1-3H3 |
InChI-Schlüssel |
SJZYZYMKFRJDEE-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Kanonische SMILES |
CC(C)CN1C2=C(C(=C(S2)CC3=CC=CC4=CC=CC=C43)SCCCO)C(=O)N(C1=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARC117977; ARC-117977; ARC 117977. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

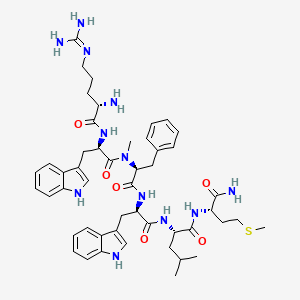

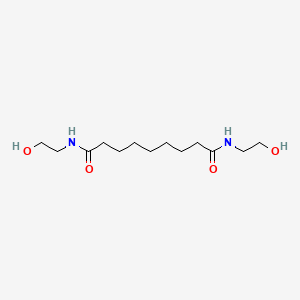

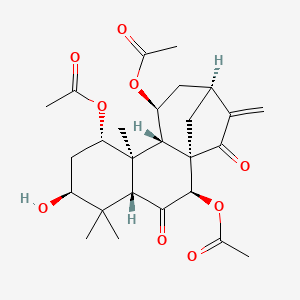
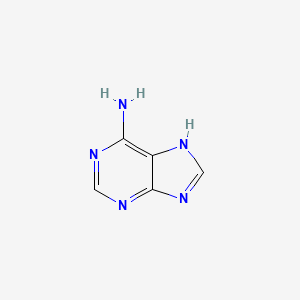


![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
